molecular formula C13H7F6N3O2S B3542934 2-[(4-Nitrophenyl)methylsulfanyl]-4,6-bis(trifluoromethyl)pyrimidine

2-[(4-Nitrophenyl)methylsulfanyl]-4,6-bis(trifluoromethyl)pyrimidine

Cat. No.: B3542934
M. Wt: 383.27 g/mol
InChI Key: NSXVWJGQEUHNTH-UHFFFAOYSA-N
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Description

2-[(4-Nitrophenyl)methylsulfanyl]-4,6-bis(trifluoromethyl)pyrimidine is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with nitrophenyl, methylsulfanyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Nitrophenyl)methylsulfanyl]-4,6-bis(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrobenzyl chloride with 2-mercapto-4,6-bis(trifluoromethyl)pyrimidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Nitrophenyl)methylsulfanyl]-4,6-bis(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

2-[(4-Nitrophenyl)methylsulfanyl]-4,6-bis(trifluoromethyl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Nitrophenyl)methylsulfanyl]-4,6-bis(trifluoromethyl)pyrimidine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interference with cellular processes. The nitrophenyl and trifluoromethyl groups may play a role in enhancing the compound’s reactivity and binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylsulfanyl)-4-(4-nitrophenoxy)-6-(trifluoromethyl)pyrimidine
  • 2-{[(2-Nitrophenyl)methyl]sulfanyl}pyrimidine

Uniqueness

2-[(4-Nitrophenyl)methylsulfanyl]-4,6-bis(trifluoromethyl)pyrimidine is unique due to the presence of both nitrophenyl and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds .

Properties

IUPAC Name

2-[(4-nitrophenyl)methylsulfanyl]-4,6-bis(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F6N3O2S/c14-12(15,16)9-5-10(13(17,18)19)21-11(20-9)25-6-7-1-3-8(4-2-7)22(23)24/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXVWJGQEUHNTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC(=CC(=N2)C(F)(F)F)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F6N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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